1H-Imidazole-2-carboxaldehyde, 1-((4-methoxy-3-nitrophenyl)methyl)-, (1-(3-nitro-4-(pentyloxy)phenyl)ethylidene)hydrazone

Catalog No.
S13222857
CAS No.
134221-19-5
M.F
C25H28N6O6
M. Wt
508.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1H-Imidazole-2-carboxaldehyde, 1-((4-methoxy-3-nit...

CAS Number

134221-19-5

Product Name

1H-Imidazole-2-carboxaldehyde, 1-((4-methoxy-3-nitrophenyl)methyl)-, (1-(3-nitro-4-(pentyloxy)phenyl)ethylidene)hydrazone

IUPAC Name

(E)-N-[(E)-[1-[(4-methoxy-3-nitrophenyl)methyl]imidazol-2-yl]methylideneamino]-1-(3-nitro-4-pentoxyphenyl)ethanimine

Molecular Formula

C25H28N6O6

Molecular Weight

508.5 g/mol

InChI

InChI=1S/C25H28N6O6/c1-4-5-6-13-37-24-10-8-20(15-22(24)31(34)35)18(2)28-27-16-25-26-11-12-29(25)17-19-7-9-23(36-3)21(14-19)30(32)33/h7-12,14-16H,4-6,13,17H2,1-3H3/b27-16+,28-18-

InChI Key

CIDKFCFCAFQACN-IJMGCVROSA-N

Canonical SMILES

CCCCCOC1=C(C=C(C=C1)C(=NN=CC2=NC=CN2CC3=CC(=C(C=C3)OC)[N+](=O)[O-])C)[N+](=O)[O-]

Isomeric SMILES

CCCCCOC1=C(C=C(C=C1)/C(=N\N=C\C2=NC=CN2CC3=CC(=C(C=C3)OC)[N+](=O)[O-])/C)[N+](=O)[O-]

1H-Imidazole-2-carboxaldehyde, 1-((4-methoxy-3-nitrophenyl)methyl)-, (1-(3-nitro-4-(pentyloxy)phenyl)ethylidene)hydrazone is a complex organic compound characterized by its imidazole and aldehyde functionalities. This compound features a methoxy-nitrophenyl group and a hydrazone moiety, which contribute to its unique chemical properties and potential biological activities. It is primarily recognized for its role as a protein tyrosine phosphatase 1B (PTP1B) inhibitor, making it relevant in the context of type 2 diabetes treatment .

The synthesis of this compound typically involves the condensation reaction between 1H-imidazole-2-carboxaldehyde and a hydrazine derivative, specifically 1-((4-methoxy-3-nitrophenyl)methyl)-hydrazine. The reaction is often carried out in the presence of solvents such as ethanol or methanol and may require acid catalysts like acetic acid to facilitate the reaction .

Reaction Conditions:

  • Solvents: Ethanol or methanol
  • Catalysts: Acetic acid
  • Temperature: Controlled conditions to optimize yield

1H-Imidazole-2-carboxaldehyde, 1-((4-methoxy-3-nitrophenyl)methyl)-, (1-(3-nitro-4-(pentyloxy)phenyl)ethylidene)hydrazone has been identified as a novel inhibitor of PTP1B, an enzyme involved in insulin signaling pathways. By inhibiting PTP1B, the compound may enhance insulin sensitivity, thus contributing to the management of type 2 diabetes . Additionally, its structural features suggest potential antimicrobial and anticancer activities, although further research is needed to fully elucidate these effects.

The synthesis methods for this compound can be categorized into laboratory-scale synthesis and industrial production:

Laboratory Synthesis:

The laboratory synthesis typically involves:

  • Condensation Reaction: Combining 1H-imidazole-2-carboxaldehyde with 4-methoxy-3-nitrobenzyl chloride.
  • Hydrazone Formation: Adding dimethylhydrazine under controlled conditions.
  • Purification: Utilizing techniques such as column chromatography to obtain pure product .

Industrial Production:

For industrial synthesis, similar methods are employed but scaled up for higher efficiency. This includes optimizing reaction conditions such as temperature, pressure, and solvent use to ensure high yield and purity .

The primary applications of this compound include:

  • Diabetes Management: As a PTP1B inhibitor, it holds promise for enhancing insulin sensitivity in type 2 diabetes patients.
  • Pharmaceutical Development: Its unique structure makes it a candidate for further development in drug formulations aimed at metabolic disorders.
  • Research Tool: Used in studies investigating enzyme inhibition and related biochemical pathways .

Studies on the interactions of this compound with biological targets have shown that it can modulate enzyme activities through binding interactions. The imidazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. The nitrophenyl group may also enhance its biological activity by interacting with cellular components .

Several compounds share structural similarities with 1H-Imidazole-2-carboxaldehyde, 1-((4-methoxy-3-nitrophenyl)methyl)-, (1-(3-nitro-4-(pentyloxy)phenyl)ethylidene)hydrazone. Below are some notable examples:

Compound NameStructure FeaturesBiological Activity
Imidazole-2-carboxaldehydeImidazole ring, aldehydePTP1B inhibitor; simpler structure
Dimethylhydrazone derivativesHydrazone linkageVaries; often used in drug development
Nitrophenyl derivativesAromatic nitro groupsPotential antimicrobial and anticancer activities

This comparison highlights the uniqueness of 1H-Imidazole-2-carboxaldehyde due to its multifaceted structure and significant biological implications, particularly in diabetes management and enzyme inhibition .

XLogP3

4.9

Hydrogen Bond Acceptor Count

9

Exact Mass

508.20703263 g/mol

Monoisotopic Mass

508.20703263 g/mol

Heavy Atom Count

37

Dates

Last modified: 08-10-2024

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